molecular formula C20H20N2O B1613078 3-Cyano-4'-piperidinomethyl benzophenone CAS No. 898771-08-9

3-Cyano-4'-piperidinomethyl benzophenone

Cat. No. B1613078
M. Wt: 304.4 g/mol
InChI Key: PPBVFMLUKQBXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Cyano-4’-piperidinomethyl benzophenone consists of 20 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.

Scientific Research Applications

Oxidation Process and Environmental Applications

The oxidation of benzophenone-3 (BP-3), a related compound, in aqueous solutions by potassium permanganate (KMnO_4) was systematically investigated to evaluate its efficiency in degrading BP-3 due to its endocrine-disrupting effects. This study demonstrates the potential application of benzophenone derivatives in environmental science, particularly in water treatment processes to remove harmful compounds from water sources, ensuring safer and cleaner water (Cao et al., 2021).

Photocatalytic Applications

In the field of material science, the photocatalytic properties of benzophenone derivatives are explored for environmental management. For instance, the photocatalytic degradation of BP-3 using titanium dioxide particles in aqueous solutions highlights the potential of benzophenone derivatives in addressing pollution and contributing to the development of more sustainable and effective methods for degrading persistent organic pollutants in water (Zúñiga-Benítez et al., 2016).

Advanced Material Synthesis

Benzophenone derivatives play a crucial role in the synthesis of advanced materials. For example, the electrochemical synthesis of 3-phenylcinnamonitrile by the reduction of benzophenone in acetonitrile demonstrates the versatility of benzophenone derivatives in organic synthesis, offering pathways to create valuable compounds for various applications, including materials science and pharmaceuticals (Batanero et al., 2003).

Environmental Health and Safety

Studies on the environmental and health impacts of benzophenone derivatives, such as the occurrence, toxicities, and ecological risks associated with BP-3, provide critical insights into the environmental and human health implications of these compounds. These studies are essential for developing safety guidelines and regulations to mitigate potential risks associated with benzophenone derivatives found in consumer products and the environment (Kim & Choi, 2014).

properties

IUPAC Name

3-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-17-5-4-6-19(13-17)20(23)18-9-7-16(8-10-18)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVFMLUKQBXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642679
Record name 3-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4'-piperidinomethyl benzophenone

CAS RN

898771-08-9
Record name 3-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4'-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3-Cyano-4'-piperidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
3-Cyano-4'-piperidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
3-Cyano-4'-piperidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Cyano-4'-piperidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
3-Cyano-4'-piperidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.